molecular formula C17H10Cl2N2O2 B4893636 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

Numéro de catalogue B4893636
Poids moléculaire: 345.2 g/mol
Clé InChI: TZGYPQYSSRILKS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one, also known as DMBC, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMBC belongs to the class of chromone derivatives and has been found to exhibit various pharmacological activities. In

Mécanisme D'action

The mechanism of action of 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is not fully understood. However, studies have shown that 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one exerts its pharmacological activities through various pathways. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been found to inhibit the activity of inflammatory enzymes such as COX-2 and LOX, which are involved in the production of inflammatory mediators. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. Furthermore, 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can modulate various biochemical and physiological processes. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been found to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one also inhibits the expression of inflammatory genes such as iNOS and COX-2. Additionally, 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been found to reduce oxidative stress by increasing the levels of antioxidant enzymes such as SOD and CAT. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has also been shown to improve glucose metabolism by increasing insulin sensitivity and glucose uptake.

Avantages Et Limitations Des Expériences En Laboratoire

6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound and can be easily synthesized in large quantities. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one is also stable and can be stored for long periods without degradation. However, 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has some limitations for lab experiments. It has low solubility in water, which makes it difficult to administer in vivo. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one also has low bioavailability, which limits its effectiveness in vivo.

Orientations Futures

6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has shown promising results in preclinical studies and has the potential to be developed as a therapeutic agent. Future research should focus on improving the pharmacokinetic properties of 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one to increase its bioavailability and efficacy in vivo. Additionally, more studies are needed to elucidate the mechanism of action of 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one and to identify its molecular targets. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can also be further studied for its potential use in the treatment of neurodegenerative diseases, diabetes, and cancer.

Méthodes De Synthèse

6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one can be synthesized through a multi-step process starting from 6-methyl-2-aminobenzimidazole. The first step involves the reaction of 6-methyl-2-aminobenzimidazole with 3,5-dichlorosalicylic acid in the presence of a dehydrating agent to form the intermediate compound. The intermediate is then cyclized to form 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one under basic conditions.

Applications De Recherche Scientifique

6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has also been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one has been found to improve glucose metabolism and can be used to treat diabetes.

Propriétés

IUPAC Name

6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2O2/c1-8-2-3-13-14(4-8)21-16(20-13)11-6-9-5-10(18)7-12(19)15(9)23-17(11)22/h2-7H,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGYPQYSSRILKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=CC4=CC(=CC(=C4OC3=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-3-(6-methyl-1H-benzimidazol-2-yl)-2H-chromen-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.